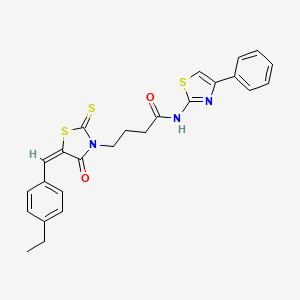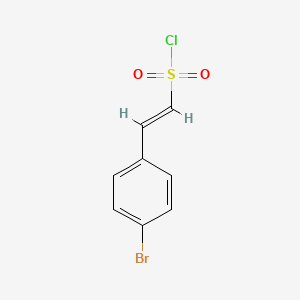
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide
Overview
Description
The compound “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” is a derivative of 2-oxindole . 2-Oxindole is a member of the class of oxindoles that is 2-oxindole carrying a carboxymethyl substituent at position 3 . It has a role as a plant metabolite .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to that of 2-oxindole . The compound would have a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .Future Directions
The future directions for research on “N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential biological activity. Given the biological activity of some indole derivatives , it could be interesting to explore whether “this compound” has similar properties.
Mechanism of Action
Target of Action
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide, also known as N-(2-oxoindolin-5-yl)benzenesulfonamide, is a compound that has been found to interact with the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a tyrosine kinase that plays a crucial role in cell adhesion, proliferation, differentiation, migration, and collagen recognition .
Mode of Action
This compound acts as a selective inhibitor of the DDR1 tyrosine kinase . It inhibits the autophosphorylation of DDR1, which is a critical step in its activation . This inhibition disrupts the normal signaling pathways of DDR1, leading to changes in cellular processes such as cell adhesion and migration .
Biochemical Pathways
The inhibition of DDR1 by this compound affects multiple biochemical pathways. DDR1 is involved in the regulation of various cellular processes, including cell growth, differentiation, migration, and apoptosis . By inhibiting DDR1, this compound can disrupt these processes and potentially lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The compound’s effectiveness in inhibiting ddr1 suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use
Result of Action
The primary result of this compound’s action is the inhibition of DDR1, leading to the disruption of various cellular processes . For example, in neuroglioma cells, it has been shown to significantly inhibit cell proliferation and migration, induce cell cycle arrest, and increase apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other molecules that can bind to DDR1, the concentration of the compound, and the specific cellular environment
Biochemical Analysis
Biochemical Properties
N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The inhibition of this enzyme can lead to cell cycle arrest, making the compound a potential candidate for cancer therapy. Additionally, this compound interacts with various biomolecules, including proteins involved in apoptosis and cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . It also affects cell signaling pathways, such as the p53 pathway, which is crucial for regulating cell growth and apoptosis . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclin-dependent kinase 2, inhibiting its activity and leading to cell cycle arrest . Additionally, this compound can induce apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . This compound also modulates gene expression by influencing the activity of transcription factors such as p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of metabolites involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with proteins involved in apoptosis and cell cycle regulation . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments .
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-14-9-10-8-11(6-7-13(10)15-14)16-20(18,19)12-4-2-1-3-5-12/h1-8,16H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSWFYAQDDXZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


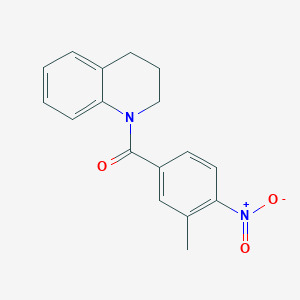
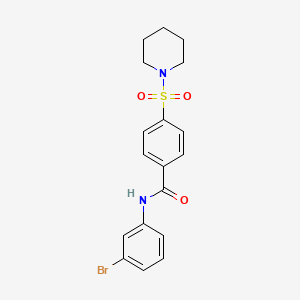
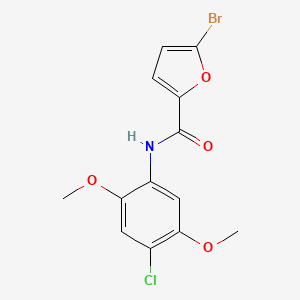
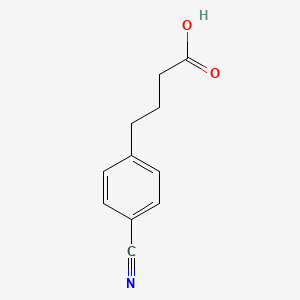
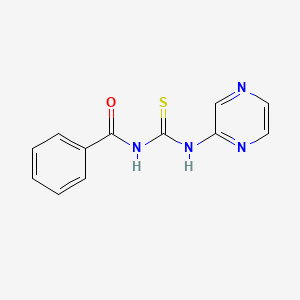
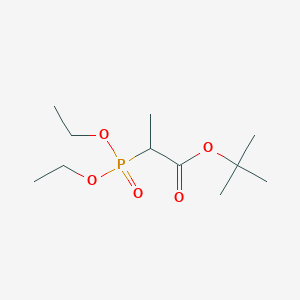
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
![2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester](/img/structure/B3259206.png)

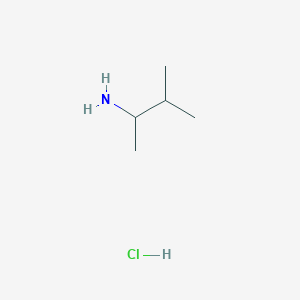
![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B3259240.png)

